molecular formula C18H24BClN2O2 B1472665 1-(1-(2-Chlorophenyl)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1604037-07-1

1-(1-(2-Chlorophenyl)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1472665
CAS No.: 1604037-07-1
M. Wt: 346.7 g/mol
InChI Key: LYAOCUKJNFLETN-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based boronic ester featuring a 2-chlorophenylpropyl substituent at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position. Its molecular formula is C₁₉H₂₂BClN₂O₂, with a molecular weight of 364.67 g/mol (estimated). The 2-chlorophenyl group introduces electron-withdrawing effects, while the propyl chain enhances lipophilicity. It is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-[1-(2-chlorophenyl)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BClN2O2/c1-6-16(14-9-7-8-10-15(14)20)22-12-13(11-21-22)19-23-17(2,3)18(4,5)24-19/h7-12,16H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAOCUKJNFLETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2-Chlorophenyl)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound includes a pyrazole core substituted with a chlorophenyl group and a dioxaborolane moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties , particularly through its effects on cell proliferation and apoptosis in various cancer cell lines.

Case Studies and Findings

  • Cell Proliferation Assays :
    • The compound was tested against several cancer cell lines including MCF7 (breast cancer), A375 (melanoma), and HT-29 (colon cancer). The results indicated that it has an IC50 value in the low micromolar range, suggesting potent antiproliferative activity.
    • In a comparative study, the compound showed higher efficacy than traditional chemotherapeutics like combretastatin A-4 (CA-4) in inhibiting cell growth.
  • Mechanism of Action :
    • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to a significant increase in early and late apoptotic cells. For instance, in A375 cells treated with 10 µM of the compound, early apoptotic cells were recorded at 27.42% compared to 31.57% for CA-4.
    • Cell Cycle Arrest : The compound induced a tetraploid state in cancer cells, suggesting interference with normal cell cycle progression. Specifically, the percentage of cells in the G2/M phase increased significantly after treatment.
  • Tubulin Polymerization Inhibition :
    • The compound was found to inhibit tubulin polymerization at higher concentrations, which is a critical mechanism for many anticancer agents. This effect was more pronounced compared to other tested compounds.

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of the compound:

Biological ActivityObserved EffectReference
Antiproliferative ActivityIC50 values in low micromolar range
Apoptosis InductionIncreased early/late apoptotic cells
Cell Cycle ArrestIncreased G2/M phase population
Tubulin Polymerization InhibitionSignificant inhibition at high concentrations

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Nitrogen-Substituent Diversity
  • 1-(2-Chlorophenyl)-4-(pinacol boronate)-1H-pyrazole (CAS 1402174-38-2): Lacks the propyl spacer, directly attaching the 2-chlorophenyl group to the pyrazole nitrogen. This reduces steric bulk but maintains electron-withdrawing effects. Molecular weight: 304.58 g/mol .
  • 1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(pinacol boronate)-1H-pyrazole (CAS 2246773-50-0): Features a difluorobenzyl group and methyl substituents, increasing hydrophobicity and steric hindrance. Molecular weight: 348.2 g/mol .
  • 1-Methyl-4-(4-(pinacol boronate)phenyl)-1H-pyrazole (CAS BB32-0398): A simpler analog with a methyl group and phenyl-boronate moiety. Molecular weight: 284.16 g/mol .

Key Insight : The propyl chain in the target compound enhances flexibility and may improve membrane permeability in drug design compared to rigid benzyl or phenyl groups.

Boronate Modifications
  • 1-(4-(1,2-Bis(pinacol boronate)propyl)phenyl)-1H-pyrazole: Contains dual boronate groups, enabling multi-site cross-coupling. This contrasts with the mono-boronate target compound, limiting its application to single-step couplings .
Reaction Yields and Conditions
  • Microwave-Assisted Coupling : reports 15–65% yields for pyrazole boronate derivatives using Pd(dppf)Cl₂ catalysts under microwave conditions. The target compound’s propyl group may reduce yields due to steric hindrance during coupling .
  • Suzuki Reaction Efficiency : In , coupling 1-methyl-4-(pinacol boronate)-1H-pyrazole with a chloropyridine achieved moderate yields (exact % unspecified). The target compound’s 2-chlorophenyl group may similarly facilitate electron-deficient aryl couplings .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (Water) Reactivity in Suzuki Coupling
Target Compound 364.67 ~3.5 Low Moderate-High
1-(2-Chlorophenyl)-4-boronate 304.58 ~2.8 Low High
1-Methyl-4-phenyl-boronate 284.16 ~2.2 Moderate High
1-(Difluoromethyl)-4-boronate 244.05 ~1.9 Moderate Very High

*Estimated using fragment-based methods.

Preparation Methods

Alkylation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Reagents and Conditions:

    • Potassium carbonate (K2CO3) as base.
    • Solvent: 1-methylpyrrolidin-2-one (NMP) or N,N-dimethylformamide (DMF).
    • Alkylating agent: 1-(2-chlorophenyl)propyl chloride or related electrophiles.
    • Temperature: Room temperature (20–25°C).
    • Reaction time: 0.75 to 16 hours depending on conditions.
  • Procedure:

    • A suspension of potassium carbonate and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in NMP or DMF is prepared.
    • The alkylating agent is added dropwise under stirring.
    • The mixture is stirred at room temperature for the specified time.
    • The reaction is quenched by dilution with ethyl acetate, followed by washes with water and brine.
    • Drying over sodium sulfate and concentration yields the crude product, often used directly or purified by chromatography.
  • Yields and Purity:

    • Reported yields range from moderate to high (42% to over 80% in similar boronate ester pyrazole alkylations).
    • Purification by column chromatography or preparative HPLC is common to isolate the pure compound.

Protection of Pyrazole Nitrogen and Subsequent Functionalization

  • Silyl Ether Protection:

    • Sodium hydride (NaH) is used to deprotonate the pyrazole nitrogen in DMF at 0°C.
    • (2-(Chloromethoxy)ethyl)trimethylsilane is added to form a silyl ether-protected intermediate.
    • Stirring overnight at room temperature gives the protected pyrazole boronate ester.
    • Workup involves aqueous ammonium chloride quenching, extraction, drying, and concentration.
    • This intermediate can be further functionalized or deprotected as needed.
  • Relevance:

    • Protection strategies help in selective reactions on other parts of the molecule without affecting the pyrazole ring.

Suzuki-Miyaura Cross-Coupling for Aryl Substitution

  • While direct alkylation is common, Suzuki coupling of the boronate ester with aryl halides (e.g., 2-chlorophenyl derivatives) under palladium catalysis is a potential route.
  • Typical conditions:
    • Catalyst: Pd(dppf)Cl2 or similar.
    • Base: Cesium carbonate (Cs2CO3).
    • Solvent: Dioxane/water mixture.
    • Temperature: Elevated (e.g., 110°C).
    • Microwave irradiation can be used to shorten reaction time.

Reaction Conditions and Yields Summary Table

Step Reagents/Conditions Solvent Temp. (°C) Time Yield (%) Notes
Alkylation with K2CO3 and alkyl chloride K2CO3 (1.5 equiv), alkyl chloride (1.05 equiv) NMP or DMF 20-25 0.75–16 h 42–80+ Stirring under N2, workup with EtOAc/water
Pyrazole N-protection with NaH and chloromethylsilane NaH (1.5 equiv), (2-(chloromethoxy)ethyl)trimethylsilane (1.2 equiv) DMF 0 Overnight 60–86 Cooling to 0°C then RT, aqueous quench
Suzuki coupling (general method) Pd catalyst, Cs2CO3 base Dioxane/H2O 110 0.5 h (microwave) ~40–70 Purification by column chromatography

Detailed Research Findings

  • The alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 1-(2-chlorophenyl)propyl electrophiles proceeds efficiently under mild basic conditions using potassium carbonate in polar aprotic solvents such as NMP or DMF at room temperature.

  • Sodium hydride-mediated deprotonation followed by reaction with chloromethyl silyl ethers provides a protected pyrazole intermediate that can be isolated in good yields (~86%) and characterized by mass spectrometry (m/z 325.0 for MH+).

  • The use of microwave-assisted Suzuki coupling conditions has been demonstrated to facilitate rapid formation of biaryl and aryl-alkyl linkages involving boronate esters, although yields vary depending on substrates and catalyst systems.

  • Purification techniques commonly involve extraction, drying, and chromatographic separation, with silica gel columns and solvent gradients tailored to the polarity of intermediates and final products.

Notes on Analytical Characterization

  • Mass spectrometry (MS) is routinely used to confirm molecular ion peaks corresponding to the desired boronate ester pyrazole derivatives (e.g., MH+ = 325 for protected intermediates).

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming substitution patterns and purity, with characteristic signals for the pinacol boronate methyl groups and aromatic protons.

  • High-performance liquid chromatography (HPLC) or Ultra Performance Liquid Chromatography (UPLC) methods are applied for purity assessment and monitoring reaction progress.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

Answer: The compound is synthesized via multi-step reactions, typically involving Suzuki-Miyaura cross-coupling. A key intermediate is the boronate ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole), which undergoes coupling with a halogenated aryl precursor (e.g., 1-(2-chlorophenyl)propyl chloride). Critical steps include:

  • Catalyst selection : PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (0.5–2 mol%) .
  • Solvent system : Degassed THF/water mixtures (3:1 ratio) with Na₂CO₃ as a base .
  • Temperature : Reactions are heated to 80–100°C under inert atmosphere for 12–24 hours.
    Yield optimization requires strict control of moisture/oxygen levels and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 65–85% .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Use a combination of spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole C-H at δ 7.5–8.5 ppm; boronate ester B-O peaks at δ 1.3 ppm for methyl groups) .
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ at m/z 357.2 for C₁₈H₂₁BClN₂O₂) .
  • X-ray crystallography (if crystals form): Resolve 3D structure to confirm stereochemistry .

Q. What are the key stability considerations for storing and handling this compound?

Answer:

  • Storage : Under argon at –20°C in amber vials to prevent boronate hydrolysis .
  • Decomposition risks : Exposure to moisture or protic solvents (e.g., methanol) cleaves the dioxaborolane ring. Monitor via TLC (silica, UV detection) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug discovery applications?

Answer: Density Functional Theory (DFT) calculates:

  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity in cross-coupling or enzyme interactions .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., pyrazole N-atoms as hydrogen bond acceptors) .
  • Solubility parameters : LogP calculations (estimated ~3.2) guide formulation strategies .
    Tools like Gaussian 16 or ORCA are used with B3LYP/6-31G(d) basis sets .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

  • Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the chlorophenyl group) .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., >90% binding reduces in vivo efficacy) .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester-linked morpholine) to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound for kinase targets?

Answer:

  • Analog synthesis : Replace the 2-chlorophenyl group with fluorophenyl or trifluoromethyl variants (see CAS 1604036-71-6 in ) to modulate steric/electronic effects.
  • Kinase profiling : Use Eurofins KinaseProfiler™ to assess inhibition of >100 kinases. Compare IC₅₀ values to identify off-target interactions .
  • Co-crystallization : Resolve target-ligand complexes (e.g., with M1 muscarinic receptor) to guide rational design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(2-Chlorophenyl)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(1-(2-Chlorophenyl)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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